Ethyl 6-(prop-1-en-2-yl)picolinate Ethyl 6-(prop-1-en-2-yl)picolinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14354252
InChI: InChI=1S/C11H13NO2/c1-4-14-11(13)10-7-5-6-9(12-10)8(2)3/h5-7H,2,4H2,1,3H3
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

Ethyl 6-(prop-1-en-2-yl)picolinate

CAS No.:

Cat. No.: VC14354252

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(prop-1-en-2-yl)picolinate -

Specification

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name ethyl 6-prop-1-en-2-ylpyridine-2-carboxylate
Standard InChI InChI=1S/C11H13NO2/c1-4-14-11(13)10-7-5-6-9(12-10)8(2)3/h5-7H,2,4H2,1,3H3
Standard InChI Key RXBWYMFMEWFCSR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=CC(=N1)C(=C)C

Introduction

Chemical Identity and Structural Characteristics

Ethyl 6-(prop-1-en-2-yl)picolinate (IUPAC name: ethyl 6-(prop-1-en-2-yl)pyridine-2-carboxylate) has the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol. The compound features a pyridine ring system with two substituents:

  • A carboxylate ester group (-COOEt) at the 2-position.

  • A propenyl group (-CH₂C(CH₂)=CH₂) at the 6-position.

The propenyl substituent introduces a reactive allylic system, enabling participation in cycloaddition, polymerization, or functionalization reactions. The ester group enhances solubility in organic solvents while retaining hydrogen-bonding capacity via the carbonyl oxygen. Spectroscopic data for analogous compounds, such as Ethyl 6-(chloromethyl)picolinate hydrochloride (CAS 892664-08-3), reveal characteristic NMR signals for pyridine protons (δ 7.47–8.73 ppm) and ester carbonyls (δ 173.3 ppm in 13C^{13}\text{C} NMR) .

Synthetic Routes and Methodological Considerations

Precursor-Based Synthesis

A plausible route to Ethyl 6-(prop-1-en-2-yl)picolinate involves functionalizing Ethyl 6-(hydroxymethyl)picolinate (CAS 41337-81-9) . The hydroxymethyl group (-CH₂OH) can be converted to a propenyl group via a two-step process:

  • Oxidation to a ketone: Treatment with a mild oxidizing agent (e.g., Dess-Martin periodinane) yields Ethyl 6-formylpicolinate.

  • Wittig olefination: Reaction with a methylenetriphenylphosphorane (Wittig reagent) introduces the propenyl group, forming the target compound.

This pathway mirrors methodologies used in synthesizing allyl-substituted heterocycles, where Wittig reactions efficiently install unsaturated side chains .

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer an alternative route. Starting from Ethyl 6-bromopicolinate, a Suzuki-Miyaura coupling with isopropenylboronic acid could directly install the propenyl group. Such reactions typically employ Pd(PPh₃)₄ as a catalyst and a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) .

Byproduct Recycling and Green Chemistry

Recent advances in coupling reagent recycling, as demonstrated in the synthesis of (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate , highlight opportunities to recover byproducts (e.g., trichlorobenzoic acid) during esterification steps. Microwave-assisted dehydration or silica gel-mediated condensation could minimize waste in large-scale production .

Physicochemical Properties and Reactivity

Thermal and Solubility Profiles

  • Melting Point: Analogous esters like Ethyl 6-methylpicolinate exhibit melting points near 95–97°C , suggesting similar thermal stability for the propenyl derivative.

  • Solubility: High solubility in chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO) is expected due to the ester and aromatic groups.

Spectroscopic Characterization

  • 1H^1\text{H} NMR: Key signals include:

    • Pyridine protons: δ 8.34–8.73 ppm (d, J = 8.0 Hz).

    • Propenyl protons: δ 5.05–5.38 ppm (m, allylic CH₂) and δ 1.44–1.47 ppm (t, ester CH₃) .

  • IR Spectroscopy: Stretching vibrations at 1747 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (C=C) .

Reactivity

The propenyl group facilitates:

  • Diels-Alder reactions with dienophiles (e.g., maleic anhydride).

  • Radical polymerization under initiators like AIBN.

  • Epoxidation via m-CPBA to form oxirane derivatives.

Applications in Pharmaceutical and Material Science

Drug Intermediate

Picolinate esters serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The propenyl moiety in Ethyl 6-(prop-1-en-2-yl)picolinate could act as a Michael acceptor in protease inhibitor synthesis .

Ligand Design

The pyridine nitrogen and ester oxygen provide coordination sites for transition metals, making the compound a candidate for catalytic ligands in asymmetric synthesis .

Polymer Chemistry

Incorporating the propenyl group into monomers enables the synthesis of functionalized polyesters or polyamides with tunable thermal properties .

Future Directions and Research Gaps

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral propenyl-picolinates for medicinal applications.

  • Computational Modeling: DFT studies to predict regioselectivity in cycloaddition reactions.

  • Biodegradability Studies: Assessing environmental impact for industrial-scale applications.

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